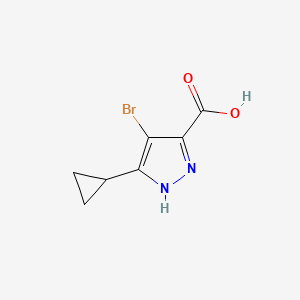![molecular formula C20H17ClN2O2 B1522226 2-Benzyl-8-chloro-1,2,3,4-tetrahydrobenzo[B][1,6]naphthyridine-10-carboxylic acid CAS No. 1015856-16-2](/img/structure/B1522226.png)
2-Benzyl-8-chloro-1,2,3,4-tetrahydrobenzo[B][1,6]naphthyridine-10-carboxylic acid
説明
“2-Benzyl-8-chloro-1,2,3,4-tetrahydrobenzo[B][1,6]naphthyridine-10-carboxylic acid” is a chemical compound with the CAS Number: 1015856-16-2. It has a molecular weight of 352.82 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H17ClN2O2/c21-14-6-7-17-15 (10-14)19 (20 (24)25)16-12-23 (9-8-18 (16)22-17)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2, (H,24,25) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular formula of C20H17ClN2O2 and a molecular weight of 352.82 . It should be stored at 0-8°C .科学的研究の応用
Anticancer Activity
1,6-Naphthyridines, the core structure of the compound , have been extensively studied for their anticancer properties. They are known to exhibit activity against various cancer cell lines. The structure–activity relationship (SAR) and molecular modeling studies have been pivotal in understanding their mechanism of action against cancer cells .
Anti-HIV Properties
The compound’s framework has shown potential in the treatment of HIV. Research indicates that derivatives of 1,6-naphthyridines can interfere with the replication process of the HIV virus, providing a pathway for the development of new anti-HIV medications .
Antimicrobial Applications
Due to the broad spectrum of biological activity, 1,6-naphthyridine derivatives are also explored for their antimicrobial effects. This includes potential use in combating bacterial, fungal, and viral infections .
Analgesic Uses
The analgesic properties of naphthyridine compounds make them candidates for pain management research. Their ability to modulate pain receptors could lead to the development of new painkillers .
Anti-inflammatory Effects
Inflammation being a common pathway for many diseases, the anti-inflammatory activity of this compound provides a significant area of research, particularly in the development of treatments for chronic inflammatory diseases .
Antioxidant Properties
Oxidative stress is implicated in numerous diseases, and the antioxidant activity of naphthyridine derivatives positions them as potential therapeutic agents in the prevention and treatment of diseases caused by oxidative damage .
Diagnostic Applications
The unique chemical structure of naphthyridines allows for their use in diagnostic assays and imaging techniques. This could be particularly useful in the detection and monitoring of various diseases .
Agricultural Use
Finally, the biological activity of these compounds extends to agricultural applications, where they could be used in the development of new pesticides or growth-promoting agents for crops .
Safety and Hazards
特性
IUPAC Name |
2-benzyl-8-chloro-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c21-14-6-7-17-15(10-14)19(20(24)25)16-12-23(9-8-18(16)22-17)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOHYPGUXXEQAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C(C3=C(C=CC(=C3)Cl)N=C21)C(=O)O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B1522146.png)





![3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride](/img/structure/B1522156.png)



![2-Amino-1-[4-(2-benzyloxy-ethyl)-piperazin-1-yl]-ethanone dihydrochloride](/img/structure/B1522163.png)

